4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
CAS No.: 899983-70-1
Cat. No.: VC7577304
Molecular Formula: C22H25N3O2
Molecular Weight: 363.461
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899983-70-1 |
|---|---|
| Molecular Formula | C22H25N3O2 |
| Molecular Weight | 363.461 |
| IUPAC Name | 4-(1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol |
| Standard InChI | InChI=1S/C22H25N3O2/c1-2-24-13-11-22(12-14-24)25-20(18-5-3-4-6-21(18)27-22)15-19(23-25)16-7-9-17(26)10-8-16/h3-10,20,26H,2,11-15H2,1H3 |
| Standard InChI Key | CQGLATIYQAOJMT-UHFFFAOYSA-N |
| SMILES | CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=CC=CC=C5O2 |
Introduction
4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic compound characterized by its unique spiro structure, which consists of interconnected rings through a single atom. This compound belongs to the class of spiro compounds and is noted for its potential biological activities, making it a subject of interest in various scientific fields.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 5-(2-hydroxyphenyl)-3-phenylpyrazole with aromatic aldehydes under specific reaction conditions to form the desired spiro compound. The synthesis may require specific catalysts and controlled conditions such as temperature and pressure to optimize yield and purity.
Potential Biological Activities
Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties by interfering with cellular processes at the molecular level. The exact targets and pathways remain an active area of investigation. The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors, modulating signal transduction pathways or influencing gene expression.
Chemical Reactions and Derivatives
This compound can participate in various chemical reactions, such as oxidation using potassium permanganate or reduction using sodium borohydride. These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced activity. The conditions must be optimized based on the desired outcome.
Comparison with Similar Compounds
Similar compounds, such as 2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol, also feature spirocyclic structures but differ in their substitution patterns or functional groups. These differences can significantly influence their biological activity and applications.
Data Table: Comparison of Similar Spirocyclic Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 4-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidin]-2-yl)phenol | Not Available | C22H25N3O2 | Phenolic group and spiro linkage |
| 3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidin]-2-yl)phenol | 899972-10-2 | C22H25N3O2 | Similar spirocyclic structure but different substitution pattern |
| 4-Chloro-2-(1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c]oxazine-5,4'-piperidin]-2-yl)phenol | 899972-06-6 | C22H24ClN3O2 | Contains chlorine substitution which may alter biological activity |
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